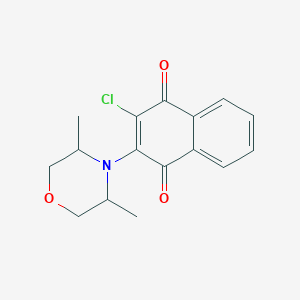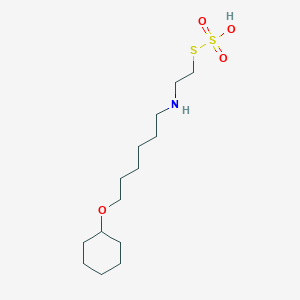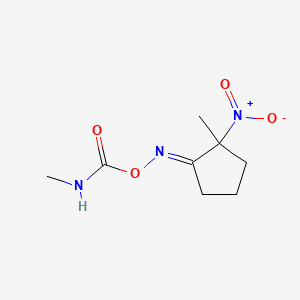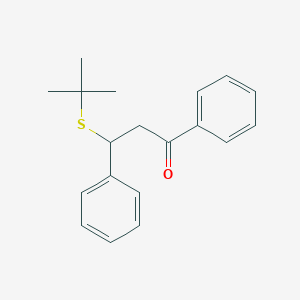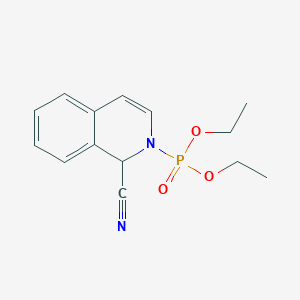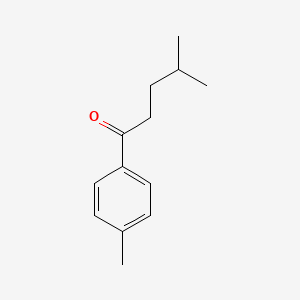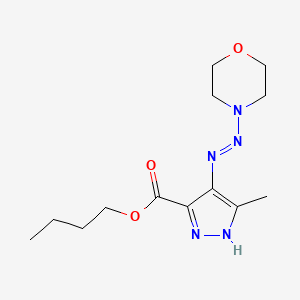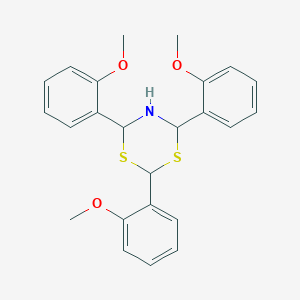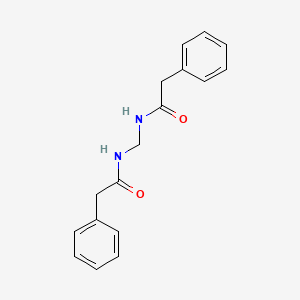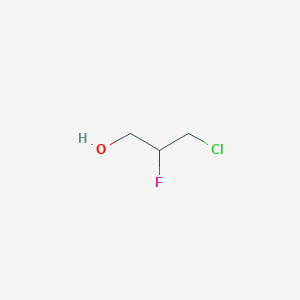![molecular formula C32H26 B14701894 1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] CAS No. 23833-52-5](/img/structure/B14701894.png)
1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]: is a complex organic compound characterized by its unique structure, which includes a buta-1,3-diene backbone and phenylethenylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Buta-1,3-diene Backbone: This can be achieved through the dimerization of acetylene in the presence of a suitable catalyst.
Attachment of Phenylethenyl Groups: The phenylethenyl groups can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of styrene with the buta-1,3-diene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] has several applications in scientific research:
Materials Science: Used in the development of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism by which 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in materials science, its electronic properties are exploited, while in organic synthesis, its reactivity towards different reagents is utilized.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-methylphenyl)benzene]
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-ethylphenyl)benzene]
- 1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-propylphenyl)benzene]
Uniqueness
1,1’-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene] is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable in applications where precise control over molecular interactions is required.
Propriétés
Numéro CAS |
23833-52-5 |
|---|---|
Formule moléculaire |
C32H26 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1-(2-phenylethenyl)-4-[4-[4-(2-phenylethenyl)phenyl]buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C32H26/c1-3-9-27(10-4-1)15-21-31-23-17-29(18-24-31)13-7-8-14-30-19-25-32(26-20-30)22-16-28-11-5-2-6-12-28/h1-26H |
Clé InChI |
XKCXKLPKKRHJOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC=CC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


